molecular formula C4F8O B1294944 Heptafluorobutyryl fluoride CAS No. 335-42-2

Heptafluorobutyryl fluoride

Cat. No. B1294944
Key on ui cas rn: 335-42-2
M. Wt: 216.03 g/mol
InChI Key: YYXWJNBPHDUWJP-UHFFFAOYSA-N
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Patent
US06630075B2

Procedure details

Into a clean dry 600 mL Parr reactor equipped with stirrer, heater and thermocouple were added 5.8 g (0.10 mol) of anhydrous potassium fluoride and 108 g of anhydrous diglyme. The contents of the reactor were stirred and cooled with dry ice while 232.5 g (1.02 mol) of n-C3F7COF (approximately 95.0 percent purity) was added to the sealed reactor. The reactor and its contents were then heated, and when a temperature of 72° C. had been reached, 141 g (0.94 mol) of CF2═CFCF3 (hexafluoropropylene) was added at a pressure of 85 psig (5150 torr) over a 3.25 hour time period. During the addition of hexafluoropropylene the temperature of the reactor was increased slowly to 85° C. while maintaining the pressure at less than 90 psig (5400 torr). The pressure at the end of the hexafluoropropylene addition was 40 psig (2800 torr) and did not change over an additional 4-hour hold period. The lower phase was fractionally distilled to give 243.5 grams of 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-trifluoromethylhexan-3-one, having a boiling point of 72.5° C. and a purity of 99.9% as determined by gas chromatography. The structure was confirmed by gcms.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
232.5 g
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-:1].[K+].C(=O)=O.[C:6]([C:16](F)=[O:17])([C:9]([C:12]([F:15])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7].[C:19](=[C:22]([C:24]([F:27])([F:26])[F:25])[F:23])([F:21])[F:20]>COCCOCCOC>[F:20][C:19]([F:1])([F:21])[C:22]([F:23])([C:24]([F:27])([F:26])[F:25])[C:16](=[O:17])[C:6]([F:7])([F:8])[C:9]([F:10])([F:11])[C:12]([F:13])([F:14])[F:15] |f:0.1|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
108 g
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
232.5 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)F)C(=O)F
Step Three
Name
Quantity
141 g
Type
reactant
Smiles
C(F)(F)=C(F)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The contents of the reactor were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a clean dry 600 mL Parr reactor
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
ADDITION
Type
ADDITION
Details
was added to the sealed reactor
TEMPERATURE
Type
TEMPERATURE
Details
The reactor and its contents were then heated
CUSTOM
Type
CUSTOM
Details
a temperature of 72° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pressure at less than 90 psig (5400 torr)
WAIT
Type
WAIT
Details
did not change over an additional 4-hour
WAIT
Type
WAIT
Details
hold period
DISTILLATION
Type
DISTILLATION
Details
The lower phase was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)=O)(C(F)(F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 243.5 g
YIELD: CALCULATEDPERCENTYIELD 665.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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